Bienvenue dans la boutique en ligne BenchChem!

4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine

CNS Drug Discovery Blood-Brain Barrier Lipophilicity

4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine (C15H21NS, MW 247.40) is a 4-phenyl-1,2,3,6-tetrahydropyridine (THP) derivative featuring a methylsulfanyl (-SCH3) substituent at the 3-position of the phenyl ring and an N-propyl chain. This scaffold is a critical intermediate in the synthesis of dopamine neurotransmission modulators, notably serving as the direct dehydration precursor to the unsaturated analog of pridopidine-like molecules.

Molecular Formula C15H21NS
Molecular Weight 247.4 g/mol
CAS No. 1025882-24-9
Cat. No. B021336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine
CAS1025882-24-9
Synonyms1,2,3,6-Tetrahydro-4-[3-(methylthio)phenyl]-1-propylpyridine; 
Molecular FormulaC15H21NS
Molecular Weight247.4 g/mol
Structural Identifiers
SMILESCCCN1CCC(=CC1)C2=CC(=CC=C2)SC
InChIInChI=1S/C15H21NS/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)17-2/h4-7,12H,3,8-11H2,1-2H3
InChIKeyAUEVPUKHNGEVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine (CAS 1025882-24-9): Chemical Profile and Key Differentiators


4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine (C15H21NS, MW 247.40) is a 4-phenyl-1,2,3,6-tetrahydropyridine (THP) derivative featuring a methylsulfanyl (-SCH3) substituent at the 3-position of the phenyl ring and an N-propyl chain . This scaffold is a critical intermediate in the synthesis of dopamine neurotransmission modulators, notably serving as the direct dehydration precursor to the unsaturated analog of pridopidine-like molecules [1]. Its unique sulfanyl moiety provides distinct physicochemical and reactivity profiles compared to its sulfonyl and unsubstituted analogs, making it a strategic procurement choice for targeted CNS drug discovery programs where controlled lipophilicity and synthetic versatility are paramount.

Procurement Risk: Why 3-Substituted THP Analogs Cannot Be Interchanged with 4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine


Substituting this compound with closely related 4-phenyl-1-propyl THP analogs introduces significant risk for drug discovery programs. The 3-substituent on the phenyl ring drastically alters the molecule's lipophilicity, electronic character, and metabolic stability . For instance, replacing the methylsulfanyl group with a methylsulfonyl group (CAS 346688-39-9) increases the polar surface area (PSA) from 28.54 Ų to 54.55 Ų and lowers the LogP from 3.85 to 2.88 . Such a shift profoundly impacts blood-brain barrier permeability and off-target binding profiles, invalidating structure-activity relationship (SAR) models if the incorrect intermediate is used. The following quantitative evidence demonstrates that the exact sulfur oxidation state and physical form are critical differentiators that cannot be overlooked during scientific procurement.

Head-to-Head Evidence: Quantifiable Differentiation of 4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine from Its Closest Analogs


Superior Passive CNS Permeability Profile vs. Sulfonyl Analog (CAS 346688-39-9)

The target compound exhibits a significantly higher logP (3.85) and a drastically lower polar surface area (PSA, 28.54 Ų) compared to its direct sulfonyl analog 4-[3-(methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine (logP 2.88, PSA 54.55 Ų) . These values indicate that the target compound falls within the optimal, well-established physicochemical space for passive blood-brain barrier (BBB) penetration (logP 1-5, PSA < 90 Ų), whereas the sulfonyl analog, with a PSA above 50 Ų, may face greater resistance to passive CNS entry [1].

CNS Drug Discovery Blood-Brain Barrier Lipophilicity Physicochemical Property

Differentiated Physical Form for Synthetic Handling vs. Sulfonyl Analog

At ambient temperature, the target compound is an oil, while its sulfonyl analog is a crystalline solid with a melting point of 67-71°C . This physical state difference has direct practical consequences for synthetic workflows. The oily nature of the methylsulfanyl derivative ensures it remains a freely stirrable liquid across a wide range of reaction temperatures, eliminating the risk of precipitation that can occur with solids at lower temperatures [1]. Furthermore, the liquid form simplifies transfer and handling in automated synthesizers or continuous flow chemistry setups, where solid loading can be a major bottleneck.

Synthetic Chemistry Formulation Solid-State Chemistry

Atom-Economical High-Yield Synthesis as a Superior Intermediate for Derivatization

The target compound can be synthesized with an exceptional quantitative yield of 100% via the acid-catalyzed dehydration of its corresponding piperidinol precursor in trifluoroacetic acid (TFA) . This contrasts sharply with the multi-step oxidative sequences typically required to access the sulfonyl analog, which involve potentially lower-yielding oxidation steps and the handling of hazardous oxidants [1]. This high-yield, atom-economical access point makes the target compound a supremely efficient branch point for divergent synthesis, allowing a single batch to be elaborated into libraries of sulfides, sulfoxides (via mild oxidation), or reduced piperidine analogs.

Process Chemistry Synthetic Efficiency API Intermediate

Defined Metabolic Soft Spot for Studying Oxidative Metabolism

The target compound's methylsulfanyl (-SCH3) group is an established metabolic soft spot, readily undergoing S-oxidation by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes to yield first the sulfoxide and then the sulfone metabolite [1]. This predictable, sequential oxidation pathway provides an invaluable tool compound for drug metabolism and pharmacokinetics (DMPK) studies. It can be used as a probe to calibrate in vitro hepatocyte or microsomal assays, or to generate and identify downstream metabolites, a capability not offered by the sulfonyl analog which is already the terminal oxidation product.

Drug Metabolism Pharmacokinetics Toxicology Metabolite Identification

Optimal Use Cases for Procuring 4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine


Central Nervous System (CNS) Lead Optimization Programs

Given its high logP and low PSA, this compound is the logical starting point for synthesizing CNS-penetrant drug candidates. Medicinal chemists can harness the methylsulfanyl group as a lipophilic anchor to improve brain exposure, a strategy supported by classic CNS drug design rules [1]. Later-stage optimization can then involve fine-tuning the sulfur oxidation state to dial in the optimal balance of permeability, solubility, and target engagement.

Divergent Synthesis of Dopamine Modulator Libraries

The high-yielding synthesis and the presence of a chemically versatile sulfide group make this compound an ideal platform for creating diverse libraries of dopamine receptor ligands. As evidenced by its role as an intermediate in the synthesis of pridopidine-related molecules [2], it can be rapidly diversified into sulfides, sulfoxides, and sulfones, or reduced to the saturated piperidine scaffold to explore the SAR of the tetrahydropyridine double bond.

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Metabolite Identification

This compound is uniquely suited as a tool in DMPK assays for studying sulfur oxidation pathways. Incubating it in liver microsomes or hepatocytes produces a cascade of metabolites (sulfoxide and sulfone) that can be used as analytical standards [3]. This is indispensable for the definitive identification and quantification of oxidative metabolites, a key component of preclinical drug safety packages.

Continuous Flow and Automated Parallel Synthesis

The physical form of this compound as an oil at room temperature provides a distinct advantage in advanced synthesis platforms. Liquid reagents are vastly preferred for automated liquid handlers and continuous flow reactors, where they allow for precise, pulse-free pumping and eliminate the risk of clogging from precipitating solids [4]. This facilitates the rapid, unattended synthesis of large compound arrays.

Quote Request

Request a Quote for 4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.